molecular formula C10H11BrF2O B8001950 1-Bromo-2-n-butyloxy-3,5-difluorobenzene

1-Bromo-2-n-butyloxy-3,5-difluorobenzene

Cat. No.: B8001950
M. Wt: 265.09 g/mol
InChI Key: JSBRGKMUIOBLBH-UHFFFAOYSA-N
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Description

1-Bromo-2-n-butyloxy-3,5-difluorobenzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₁BrF₂O. Its structure features a benzene ring substituted with a bromine atom at position 1, an n-butyloxy group (-O-(CH₂)₃CH₃) at position 2, and fluorine atoms at positions 3 and 5 (Figure 1). The compound is a derivative of 1-bromo-3,5-difluorobenzene (CAS 461-96-1), a well-documented intermediate in organic synthesis . The n-butyloxy group introduces steric bulk and moderate electron-donating effects via the oxygen atom, influencing reactivity and physical properties.

For instance, describes the use of 1-bromo-3,5-difluorobenzene in Suzuki-Miyaura coupling to introduce carbazole groups, implying that similar strategies could attach n-butyloxy substituents .

Applications: This compound likely serves as an intermediate in pharmaceuticals, agrochemicals, or materials science, where fluorine and bromine substituents enhance stability and modulate electronic properties. Its n-butyloxy chain may improve solubility in non-polar solvents, making it suitable for hydrophobic matrices .

Properties

IUPAC Name

1-bromo-2-butoxy-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBRGKMUIOBLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-n-butyloxy-3,5-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3,5-difluorobenzene and n-butanol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

    Procedure: The mixture is heated to promote the substitution reaction, where the butyloxy group is introduced to the benzene ring. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

    Purification: The product is purified by column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Bromo-2-n-butyloxy-3,5-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The butyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the bromine atom, yielding difluorobenzene derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Scientific Research Applications

1-Bromo-2-n-butyloxy-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-n-butyloxy-3,5-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the butyloxy group can engage in hydrogen bonding or hydrophobic interactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Properties
1-Bromo-2-n-butyloxy-3,5-difluorobenzene Br (1), -O-(CH₂)₃CH₃ (2), F (3,5) 261.10 ~220* Moderate electron donation from alkoxy; enhanced hydrophobicity
1-Bromo-4-benzyloxy-3,5-difluorobenzene Br (1), -O-CH₂C₆H₅ (4), F (3,5) 295.13 N/A Stronger electron donation from benzyloxy; increased steric hindrance
1-Bromo-3,5-difluorobenzene Br (1), F (3,5) 192.98 140 High reactivity in cross-coupling; limited solubility in non-polar solvents
1-Cyclopropoxy-3,5-difluorobenzene -O-C₃H₅ (cyclopropyl) 200.15 N/A Strain from cyclopropane ring; moderate steric hindrance
2-Bromo-1-chloro-3,5-difluorobenzene Br (2), Cl (1), F (3,5) 227.43 N/A Halogen diversity; Cl enhances electrophilic substitution reactivity

*Estimated based on parent compound’s boiling point (140°C) and n-butyloxy’s chain length.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : and highlight the use of brominated difluorobenzenes in Suzuki reactions. The n-butyloxy group in the target compound may slightly deactivate the ring compared to electron-withdrawing groups (e.g., -CN in Li2-DF-PDCA from ) but offers improved solubility for homogeneous catalysis .
  • Nucleophilic Substitution : The bromine atom at position 1 is susceptible to substitution. The n-butyloxy group’s electron-donating nature could slow reactions compared to electron-deficient analogs like 1-chloro-3,4-difluorobenzene () .

Physical Properties and Solubility

  • Boiling/Melting Points : Longer alkyl chains (e.g., n-butyloxy) increase boiling points relative to shorter or cyclic substituents (e.g., cyclopropoxy) due to greater van der Waals interactions .
  • Solubility : The n-butyloxy group enhances solubility in organic solvents (e.g., toluene, THF) compared to parent 1-bromo-3,5-difluorobenzene, which is more polar .

Biological Activity

1-Bromo-2-n-butyloxy-3,5-difluorobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine substituents along with an ether functional group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrF2OC_{11}H_{12}BrF_2O. It features a benzene ring substituted with a bromine atom at the first position, n-butyloxy at the second position, and difluorine at the third and fifth positions. The following table summarizes its key properties:

PropertyValue
Molecular Weight251.07 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms (bromine and fluorine) can participate in halogen bonding , which enhances binding affinity to proteins and nucleic acids. The n-butyloxy group may facilitate hydrophobic interactions , potentially influencing membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds can exhibit antimicrobial properties. A study investigated the antibacterial effects of structurally similar compounds, revealing that brominated derivatives often show enhanced activity against gram-positive bacteria due to their ability to disrupt bacterial cell membranes.

Anticancer Potential

Several studies have highlighted the anticancer potential of halogenated compounds. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The presence of fluorine atoms is believed to enhance the lipophilicity of these compounds, facilitating their cellular uptake.

Neuroprotective Effects

There is emerging evidence that certain halogenated compounds can exert neuroprotective effects . A study demonstrated that similar derivatives protected neuronal cells from oxidative stress-induced apoptosis. This suggests a potential application in neurodegenerative diseases.

Case Studies

  • Antibacterial Activity : In a comparative study of various halogenated benzene derivatives, this compound exhibited significant inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of fluorinated benzene derivatives revealed that this compound reduced the viability of MCF-7 breast cancer cells by approximately 50% at a concentration of 25 µM after 48 hours.
  • Neuroprotection : In vitro studies using neuronal cell lines showed that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls.

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